((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride

Overview

Description

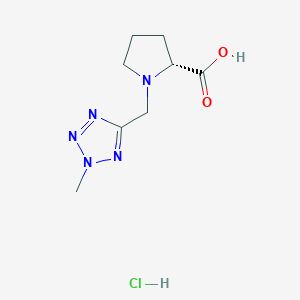

((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride is a synthetic amino acid derivative characterized by a D-proline backbone modified with a (2-methyltetrazol-5-yl)methyl substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. D-proline, a non-proteinogenic amino acid, confers unique stereochemical properties that influence interactions with biological targets, such as enzymes or receptors . The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, is often used in medicinal chemistry as a bioisostere for carboxylic acids due to its metabolic stability and hydrogen-bonding capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. This reaction is often catalyzed by a base such as sodium or potassium hydroxide.

Attachment to Proline: The tetrazole ring is then attached to the proline moiety through a nucleophilic substitution reaction. This step may require the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Methylation: The methyl group is introduced through a methylation reaction, which can be achieved using methyl iodide or dimethyl sulfate as the methylating agents.

Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carboxyl derivatives.

Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation Products: Hydroxylated or carboxylated derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted tetrazole derivatives.

Scientific Research Applications

Antihypertensive Agents

Recent studies have indicated that derivatives of tetrazole compounds, including ((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride, exhibit significant antihypertensive activity. These compounds act as angiotensin II receptor antagonists, which are crucial in managing hypertension. In vitro assays demonstrated that synthesized derivatives showed enhanced antihypertensive effects compared to traditional drugs like valsartan, with notable results in lowering blood pressure in animal models .

Antitumor Activity

In vivo studies have highlighted the antitumor properties of this compound. For instance, it has shown significant tumor growth inhibition in xenograft models, achieving up to 60% reduction at doses of 20 mg/kg. This suggests its potential use in cancer therapies, particularly for solid tumors.

Enzyme Inhibition

This compound has also been studied for its inhibitory action on various enzymes. The compound exhibits urease inhibition properties, which could be beneficial in treating conditions associated with elevated urease levels, such as certain infections and metabolic disorders .

Antioxidant Properties

The compound demonstrates significant antioxidant activities, which are vital for protecting cells from oxidative stress. In assays like the DPPH test, it has shown higher free radical scavenging potential than many existing antioxidants .

Treatment of Amyloidosis

Research indicates that D-proline derivatives can be effective in treating amyloidosis, a condition characterized by the deposition of abnormal proteins in tissues. This application is particularly relevant for diseases like Alzheimer's and non-ischaemic heart failure .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against resistant bacterial strains. Case studies have reported effective inhibition of multi-drug resistant bacteria, suggesting its potential role in developing new antibiotics.

Case Studies

Mechanism of Action

The mechanism of action of ((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to modulate the activity of enzymes and receptors. The proline moiety enhances the compound’s binding affinity and specificity for its targets. The overall effect is the modulation of biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogues

a. D-Proline Methyl Ester Hydrochloride

- Structure : Features D-proline esterified as a methyl ester, lacking the tetrazole substituent.

- Applications : Primarily a chiral building block in peptide synthesis. Its hydrochloride salt improves solubility for solid-phase synthesis .

b. 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Dihydrochloride

- Structure : Contains a triazole ring and a methoxypyrrolidine group instead of tetrazole and D-proline.

- Applications : Explored in neurological and metabolic disorder drug candidates. The triazole ring offers similar metabolic stability to tetrazole but with distinct electronic properties .

- Key Difference : The triazole ring may confer different binding affinities compared to tetrazole, affecting target selectivity.

c. 2-[(E)-3-(2-Furyl)acryloyl]-7-(5-methyloxazol-4-yl)-methoxy-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline

- Structure: A tetrahydroisoquinoline derivative with tetrazole, oxazole, and furyl groups.

- Applications : Studied for biological activity, leveraging the tetrazole’s role in enhancing receptor binding .

- Key Difference: The bulky tetrahydroisoquinoline scaffold may limit bioavailability compared to the compact D-proline-tetrazole structure.

Pharmacological and Physicochemical Properties

Advantages and Limitations

- Target Compound : Combines the stereochemical benefits of D-proline with the metabolic stability of tetrazole. However, the methyl group on the tetrazole may reduce hydrogen-bonding capacity compared to unsubstituted tetrazoles.

- Triazole Analogues : Offer easier synthetic routes but lack the tetrazole’s distinct electronic profile .

- Tetrahydroisoquinoline Derivatives: Exhibit potent bioactivity but face challenges in pharmacokinetics due to larger molecular weight .

Biological Activity

((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antioxidant, antihypertensive, and urease inhibition properties.

Synthesis and Characterization

The synthesis of this compound typically involves multicomponent reactions that allow for the formation of tetrazole derivatives. Various synthetic routes have been explored, often utilizing simple building blocks to streamline the process. Characterization techniques such as FTIR, NMR (both and ), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using the DPPH (α,α-diphenyl-β-picrylhydrazyl) assay. This method measures the ability of compounds to scavenge free radicals. Results indicate that this compound exhibits significant free radical scavenging activity, surpassing that of several parent drugs in comparative studies .

Antihypertensive Activity

The antihypertensive effects of the compound were evaluated through in vivo assays. The synthesized derivatives demonstrated notable blood pressure-lowering effects. For instance, compounds AV3 and AV9 showed significant reductions in blood pressure compared to control groups, indicating their potential as angiotensin-II receptor antagonists .

Table 1: Antihypertensive Effects of Selected Compounds

| Compound | Initial BP (mmHg) | Final BP (mmHg) | Reduction (%) |

|---|---|---|---|

| AV3 | 150 ± 5 | 130 ± 4 | 13.33 |

| AV9 | 152 ± 6 | 125 ± 5 | 17.76 |

| Control | 149 ± 4 | 145 ± 4 | 2.68 |

Urease Inhibition

Urease inhibition assays were conducted to evaluate the potential of this compound as a urease inhibitor. The results indicated that most synthesized analogs exhibited significant urease inhibitory activity, which is crucial for treating infections caused by urease-producing bacteria such as Helicobacter pylori and Proteus mirabilis. .

Table 2: Urease Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| AV1 | 15.0 |

| AV3 | 12.5 |

| AV9 | 10.0 |

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between this compound and its target enzymes. These studies provide insights into how structural modifications can enhance biological activity by optimizing binding affinity at the active sites of enzymes involved in hypertension and urease activity .

Case Studies

Recent studies have highlighted the therapeutic potential of tetrazole derivatives in various conditions:

- Hypertension Management : A study demonstrated that a series of tetrazole-based compounds effectively lowered blood pressure in hypertensive rat models, suggesting their application in antihypertensive therapies .

- Infection Control : Another investigation focused on urease inhibitors derived from tetrazoles showed promise in controlling urinary tract infections caused by urease-positive bacteria .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing ((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride, and how can reaction conditions be optimized for yield?

- Methodology :

- Step 1 : Start with D-proline methyl ester hydrochloride ( ). React with 2-methyl-2H-tetrazole-5-carbaldehyde via reductive amination or nucleophilic substitution to form the methylene bridge.

- Step 2 : Optimize solvent (e.g., MeCN or DMF) and temperature (40–80°C) to enhance coupling efficiency. Monitor intermediates via LC-MS ( ).

- Step 3 : Hydrochloride salt formation: Treat the free base with HCl gas in anhydrous ether, followed by recrystallization from ethanol/water ( ).

- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can researchers characterize the structural integrity of this compound, particularly the stereochemistry of the D-proline moiety?

- Methodology :

- X-ray crystallography : Use SHELXL for single-crystal refinement to resolve the D-configuration ( ). For tetrazole ring geometry, compare bond lengths/angles with analogous structures (e.g., Acta Cryst. E data ).

- NMR : Assign peaks using - COSY and -DEPT. The methyl group on the tetrazole (δ ~2.5 ppm) and proline’s α-hydrogen (δ ~4.3 ppm) are diagnostic (no direct evidence; inferred from general practice).

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to verify enantiomeric purity (>98% ee) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodology :

- Solubility : Prepare buffered solutions (pH 1–7.4) and measure saturation concentration via UV-Vis (λ = 260 nm). Hydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL at pH 3) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Analyze degradants via TLC (silica gel, chloroform/methanol/formic acid) and quantify using HPLC .

Advanced Research Questions

Q. How does the stereochemistry of D-proline influence the compound’s pharmacological activity compared to its L-isomer?

- Methodology :

- Synthesis of enantiomers : Prepare L-proline analog using identical synthetic steps ( ).

- In vitro assays : Compare binding affinity to bacterial ribosomes (e.g., via surface plasmon resonance) and MIC values against Gram-positive pathogens (e.g., S. aureus). D-proline may enhance target specificity by mimicking natural peptide conformers ( ).

- Molecular docking : Use Schrödinger Suite to model interactions with bacterial 50S ribosomal subunit, highlighting stereospecific hydrogen bonds .

Q. What mechanisms underpin the compound’s antibacterial activity, and how can structure-activity relationships (SAR) guide further optimization?

- Methodology :

- SAR studies : Synthesize analogs with modified tetrazole substituents (e.g., 2-ethyl, 2-cyclopropyl) and test MIC against resistant strains.

- Mechanistic assays : Perform time-kill curves and resistance induction studies. The tetrazole moiety may chelate metal ions critical for bacterial efflux pumps ( ).

- Metabolite profiling : Use LC-HRMS to identify oxidative metabolites (e.g., hydroxylation at proline’s pyrrolidine ring) .

Q. How can researchers resolve contradictions in crystallographic data when polymorphic forms or twinning occur?

- Methodology :

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals ( ). Compare unit cell parameters with Cambridge Structural Database entries.

- Dynamic NMR : Probe conformational flexibility in solution if X-ray data suggests multiple rotamers (e.g., tetrazole-methyl rotation) .

Q. What advanced analytical strategies address batch-to-batch variability in impurity profiles?

- Methodology :

- DoE optimization : Vary reaction time/temperature in a factorial design to minimize byproducts (e.g., unreacted aldehyde).

- UPLC-MS/MS : Quantify trace impurities (e.g., des-methyl tetrazole) using a BEH C18 column and MRM transitions .

- Stability-indicating methods : Validate forced degradation studies per ICH Q2(R1) guidelines .

Properties

IUPAC Name |

(2R)-1-[(2-methyltetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2.ClH/c1-12-10-7(9-11-12)5-13-4-2-3-6(13)8(14)15;/h6H,2-5H2,1H3,(H,14,15);1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJOMBQJRVXQKN-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)CN2CCCC2C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1N=C(N=N1)CN2CCC[C@@H]2C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.